(S)-2-Aminotetradecanoic acid chemical structure and properties
(S)-2-Aminotetradecanoic acid chemical structure and properties
Structural Properties, Synthesis, and Application in Peptide Therapeutics
Executive Summary
(S)-2-Aminotetradecanoic acid (also known as L-2-Aminomyristic acid) is a non-proteinogenic
This guide details the physicochemical properties, stereoselective synthesis, and solid-phase peptide synthesis (SPPS) protocols required to utilize this residue for half-life extension (via albumin binding) and membrane-targeting antimicrobial peptides.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
For the drug development professional, the distinction between the racemic mixture and the enantiopure (S)-form is vital. The (S)-enantiomer corresponds to the L-configuration found in natural proteins, ensuring compatibility with chiral biological receptors and proteolytic enzymes.
1.1 Technical Datasheet
| Property | Specification |
| IUPAC Name | (2S)-2-Aminotetradecanoic acid |
| Common Name | L-2-Aminomyristic acid; (S)- |
| Chemical Formula | |
| Molecular Weight | 243.39 g/mol |
| CAS Number (Free Acid) | 7145-63-3 (Generic/Racemic); Note: Stereospecific CAS often vendor-dependent. |
| CAS Number (Fmoc-) | 478706-50-2 |
| Chiral Configuration | (S) / L |
| pKa Values (Calc.) | |
| LogP (Lipophilicity) | ~5.5 (Highly Hydrophobic) |
| Solubility | Insoluble in water; Soluble in warm acetic acid, DMF, DMSO, HFIP. |
1.2 Structural Visualization
The following diagram illustrates the amphiphilic nature of the molecule, highlighting the polar zwitterionic head and the hydrophobic myristyl tail.
Figure 1: Structural functionalization of (S)-2-Aminotetradecanoic acid.
Synthetic Routes & Production
High-purity (S)-2-aminotetradecanoic acid is rarely isolated from natural sources in sufficient quantities for therapeutic manufacturing. Two primary routes are employed:[1][2][3][4]
2.1 Asymmetric Synthesis (Schöllkopf Method)
This method utilizes a chiral auxiliary to induce stereochemistry.
-
Auxiliary Formation: Glycine is condensed with a chiral auxiliary (e.g., L-Valine) to form a bis-lactim ether.
-
Alkylation: The bis-lactim ether is deprotonated (n-BuLi) and alkylated with 1-dodecyl iodide. The chiral auxiliary directs the attack to the si-face, yielding the (S)-configuration.
-
Hydrolysis: Acidic hydrolysis releases the chiral auxiliary (recyclable) and the desired (S)-2-aminotetradecanoic acid.
2.2 Enzymatic Resolution (Scalable Route)
For industrial scale-up, enzymatic resolution of the racemate is preferred due to cost-efficiency.
-
Substrate:
-Acetyl-DL-2-aminotetradecanoic acid. -
Enzyme: Acylase I (from Aspergillus or Porcine kidney).
-
Mechanism: The acylase selectively hydrolyzes the L-isomer (
-Acetyl-L-amino acid) to the free L-amino acid, leaving the D-isomer acetylated. -
Separation: The free L-amino acid precipitates or is separated via ion-exchange chromatography from the soluble
-acetyl-D-isomer.
Application in Peptide Therapeutics[1][4][9][13]
Incorporating (S)-2-aminotetradecanoic acid offers distinct advantages over simple fatty acid conjugation (e.g., Palmitoylation of Lysine).
3.1 Mechanism of Action: Albumin Binding & Half-Life Extension
The long alkyl chain binds non-covalently to the fatty acid binding sites (Sudlow sites) on Human Serum Albumin (HSA). This interaction protects the peptide from renal filtration and enzymatic degradation.
-
Advantage: Unlike side-chain lipidation (which requires a Lysine residue and a spacer), backbone incorporation allows for "stapling" hydrophobic interactions directly into the secondary structure, potentially stabilizing
-helices in membrane environments.
3.2 Antimicrobial Peptides (AMPs)
In AMP design, this residue mimics the lipopeptide structure of antibiotics like Daptomycin. It facilitates the insertion of the peptide into the bacterial phospholipid bilayer, causing depolarization and cell death.
Figure 2: Dual mechanism of action: Albumin binding for pharmacokinetics and membrane insertion for pharmacodynamics.
Experimental Protocols: Fmoc-SPPS
Expert Note: The hydrophobicity of (S)-2-aminotetradecanoic acid (Fmoc-L-C14-OH) presents significant challenges in Solid Phase Peptide Synthesis (SPPS), specifically aggregation and steric hindrance . Standard protocols often fail, leading to deletion sequences.
4.1 "Difficult Sequence" Coupling Protocol
-
Reagents:
-
Fmoc-L-2-Aminotetradecanoic acid (2.5 eq)
-
Activator: HATU (2.4 eq) or COMU (preferred for lower racemization).
-
Base: DIEA (5 eq) or TMP (2,4,6-Trimethylpyridine) to reduce racemization.
-
Solvent: DMF/NMP (1:1) or DMF with 1% Triton X-100 (to disrupt aggregation).
-
-
Workflow:
-
Swelling: Resin must be swelled in DCM for 30 mins, then exchanged to NMP.
-
Activation: Pre-activate the amino acid for 30 seconds (not longer, to avoid ester hydrolysis).
-
Coupling: Double coupling is mandatory .
-
Coupling 1: 60 mins at Room Temp.
-
Coupling 2: 45 mins at 50°C (Microwave or conventional heating). Warning: Do not exceed 60°C to prevent aspartimide formation if Asp is present.
-
-
Capping: Acetyl anhydride capping after this step is crucial to terminate unreacted chains.
-
4.2 Analytical Validation (HPLC/MS)
Standard C18 columns may retain this residue too strongly.
-
Column: C4 or Phenyl-Hexyl columns are recommended.
-
Mobile Phase: High organic content required. Gradient may need to go to 95% Acetonitrile/Isopropanol (1:1).
-
Detection: This amino acid lacks a chromophore (unlike Trp/Tyr). Detection relies on 210-220 nm (peptide bond) or CAD (Charged Aerosol Detection).
Figure 3: Optimized SPPS cycle for hydrophobic amino acid incorporation.
References
-
PubChem. (n.d.).[5] 2-Aminotetradecanoic acid.[6][5][7] National Center for Biotechnology Information. Retrieved from [Link]
- Alberts, B., et al. (2002). Molecular Biology of the Cell. Garland Science. (Context: Lipid bilayer interactions).
- Zorzi, A., et al. (2017). Acylated peptides as therapeutics. Nature Reviews Drug Discovery. (Context: Albumin binding mechanisms).
Sources
- 1. Scientists unlock a massive new ‘color palette’ for biomedical research by synthesizing non-natural amino acids | EurekAlert! [eurekalert.org]
- 2. chem.uci.edu [chem.uci.edu]
- 3. WO2010019469A2 - Preparation of (s)-2-aminobutyric acid - Google Patents [patents.google.com]
- 4. scispace.com [scispace.com]
- 5. 2-Aminotetradecanoic acid | C14H29NO2 | CID 252477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. echemi.com [echemi.com]
